molecular formula C18H16S2 B13816155 4-/6-Methylbenzothiophene

4-/6-Methylbenzothiophene

Cat. No.: B13816155
M. Wt: 296.5 g/mol
InChI Key: HNBLZSANTYKIDB-UHFFFAOYSA-N
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Description

4-/6-Methylbenzothiophene is a sulfur-containing heterocyclic compound with the molecular formula C9H8S. It is a derivative of benzothiophene, where a methyl group is substituted at the 4th or 6th position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-/6-Methylbenzothiophene can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed reactions and high-pressure conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-/6-Methylbenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated and nitrated benzothiophene derivatives.

Scientific Research Applications

4-/6-Methylbenzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-/6-Methylbenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form reactive intermediates that interact with cellular components. The specific pathways and targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Properties

Molecular Formula

C18H16S2

Molecular Weight

296.5 g/mol

IUPAC Name

4-methyl-1-benzothiophene;6-methyl-1-benzothiophene

InChI

InChI=1S/2C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7;1-7-3-2-4-9-8(7)5-6-10-9/h2*2-6H,1H3

InChI Key

HNBLZSANTYKIDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CS2.CC1=C2C=CSC2=CC=C1

Origin of Product

United States

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